REACTION_CXSMILES
|
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[C:21]1[N:29]=[C:28]([NH:30][C:31]2[C:36]([F:37])=[CH:35][CH:34]=[CH:33][C:32]=2[F:38])[CH:27]=[CH:26][C:22]=1[C:23](O)=[O:24].C([N:42](C(C)C)CC)(C)C.[NH3:48]>C1COCC1>[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[C:21]1[N:29]=[C:28]([N:30]([C:31]2[C:36]([F:37])=[CH:35][CH:34]=[CH:33][C:32]=2[F:38])[C:5]([NH2:42])=[O:11])[CH:27]=[CH:26][C:22]=1[C:23]([NH2:48])=[O:24]
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Name
|
|
Quantity
|
38.87 g
|
Type
|
reactant
|
Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
|
Compound 9
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Quantity
|
51.14 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)C1=C(C(=O)O)C=CC(=N1)NC1=C(C=CC=C1F)F
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Name
|
|
Quantity
|
73.79 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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103 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N
|
Name
|
|
Quantity
|
486 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-30 (± 5) °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below −20° C
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was warmed to 20±3° C
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Type
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FILTRATION
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Details
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was then filtered through Celite®
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Type
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WASH
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Details
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the cake was rinsed with THF (767 mL, 15 vol)
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Type
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TEMPERATURE
|
Details
|
The filtrate was cooled to −30° C.
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Type
|
CUSTOM
|
Details
|
The resulting white slurry was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 20±3° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0±5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was again filtered
|
Type
|
WASH
|
Details
|
the reactor was rinsed with THF (255 mL, 5 vol)
|
Type
|
WASH
|
Details
|
The cake was rinsed with H2O (255 mL, 5.0 vol)
|
Type
|
CUSTOM
|
Details
|
dried at 35±3° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=C(C(=O)N)C=CC(=N1)N(C(=O)N)C1=C(C=CC=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |